molecular formula C20H20N6O B12179418 N-(2-(1H-indol-3-yl)ethyl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide

N-(2-(1H-indol-3-yl)ethyl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12179418
M. Wt: 360.4 g/mol
InChI Key: OUZKUHHWDUTECJ-UHFFFAOYSA-N
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Description

N-(2-(1H-indol-3-yl)ethyl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features an indole moiety, a tetrazole ring, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-indol-3-yl)ethyl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting with the preparation of the indole and tetrazole intermediates. The indole moiety can be synthesized through Fischer indole synthesis, while the tetrazole ring can be formed via cycloaddition reactions involving azides and nitriles. The final coupling step involves the reaction of the indole and tetrazole intermediates with a benzamide derivative under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition steps and high-throughput screening of reaction conditions to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-indol-3-yl)ethyl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The nitro groups on the benzamide can be reduced to amines.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amino derivatives of the benzamide.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

N-(2-(1H-indol-3-yl)ethyl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to metal ions or enzyme active sites. These interactions can modulate biological pathways, leading to the observed bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-indol-3-yl)ethyl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide
  • N-(2-(1H-indol-3-yl)ethyl)-4-(1H-tetrazol-1-yl)benzamide

Uniqueness

N-(2-(1H-indol-3-yl)ethyl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide is unique due to the presence of both the indole and tetrazole moieties, which provide a combination of bioactivity and chemical reactivity. The dimethyl substitution on the benzamide ring further enhances its chemical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H20N6O

Molecular Weight

360.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethyl-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C20H20N6O/c1-13-7-8-17(19(14(13)2)26-12-23-24-25-26)20(27)21-10-9-15-11-22-18-6-4-3-5-16(15)18/h3-8,11-12,22H,9-10H2,1-2H3,(H,21,27)

InChI Key

OUZKUHHWDUTECJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)NCCC2=CNC3=CC=CC=C32)N4C=NN=N4)C

Origin of Product

United States

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